Cas no 2172605-69-3 (2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate)

2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate Chemical and Physical Properties
Names and Identifiers
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- EN300-1612770
- 2172605-69-3
- 2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate
- 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate
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- Inchi: 1S/C11H17ClO3/c1-5-11(4)7-6-8(14-11)10(2,3)15-9(12)13/h5,8H,1,6-7H2,2-4H3
- InChI Key: FPOWBSMQUZUBPG-UHFFFAOYSA-N
- SMILES: ClC(=O)OC(C)(C)C1CCC(C=C)(C)O1
Computed Properties
- Exact Mass: 232.0866221g/mol
- Monoisotopic Mass: 232.0866221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 35.5Ų
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612770-0.05g |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1612770-1.0g |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1612770-10.0g |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 10g |
$4729.0 | 2023-06-04 | ||
Enamine | EN300-1612770-1000mg |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 1000mg |
$1100.0 | 2023-09-23 | ||
Enamine | EN300-1612770-0.1g |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 0.1g |
$968.0 | 2023-06-04 | ||
Enamine | EN300-1612770-0.25g |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 0.25g |
$1012.0 | 2023-06-04 | ||
Enamine | EN300-1612770-2.5g |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 2.5g |
$2155.0 | 2023-06-04 | ||
Enamine | EN300-1612770-100mg |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 100mg |
$968.0 | 2023-09-23 | ||
Enamine | EN300-1612770-500mg |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 500mg |
$1056.0 | 2023-09-23 | ||
Enamine | EN300-1612770-0.5g |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate |
2172605-69-3 | 0.5g |
$1056.0 | 2023-06-04 |
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate Related Literature
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate
Introduction to 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate (CAS No. 2172605-69-3)
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate, identified by its CAS number 2172605-69-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioconjugation. This compound belongs to the class of chloroformates, which are widely recognized for their utility as reagents in the synthesis of esters and amides. The unique structural features of this molecule, particularly the presence of a 5-Ethenyl-5-methyloxolan-2-yl moiety, make it a promising candidate for various synthetic applications, especially in the development of novel bioactive molecules.
The 5-Ethenyl-5-methyloxolan-2-yl group is an intriguing structural component that introduces both rigidity and flexibility to the molecular framework. This feature can be exploited to design molecules with enhanced binding affinity and selectivity, which are critical parameters in drug discovery. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy, facilitating the rational design of lead candidates for therapeutic intervention.
In the context of modern drug development, chloroformates serve as versatile intermediates in the synthesis of peptide mimetics and other bioconjugates. The reactivity of the carbonyl chloride functionality in 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate allows for efficient coupling with nucleophiles, including amines and alcohols, thereby enabling the formation of stable ester and amide bonds. These bonds are fundamental to the structure-function relationships of many biologically active molecules.
One of the most compelling applications of this compound is in the field of protease inhibition. Proteases play a crucial role in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. By designing molecules that selectively inhibit specific proteases, researchers can develop targeted therapies with reduced side effects. The structural motif present in 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate offers a scaffold that can be modified to achieve high specificity against target proteases.
Recent studies have highlighted the potential of chloroformates as tools for post-synthetic modification of proteins. For instance, researchers have employed this class of compounds to introduce fluorophores or affinity tags into proteins without altering their native conformation. This approach has been particularly useful in structural biology and protein engineering, where maintaining biological activity is paramount. The reactivity and selectivity of 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate make it an ideal candidate for such applications.
The synthesis of 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-yl chloroformate involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The introduction of the 5-Ethenyl-5-methyloxolan-2-yl group requires careful control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have made it possible to perform these reactions under milder conditions, reducing waste and improving sustainability.
In conclusion, 2-(5-Ethenyl-5-methyloxolan-2-yI)propan - 22 - yI chloroformate (CAS No. 217260 69 - 3) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and protein engineering. As research continues to uncover new applications for this compound, its importance in developing next-generation therapeutics is likely to grow.
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